molecular formula C10H13NO2S B13196042 ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate

ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B13196042
M. Wt: 211.28 g/mol
InChI Key: WMJSDNQMOFPKNA-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a heterocyclic compound with a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by a fused ring system containing both a thiophene and a pyridine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminothiophene-3-carboxylate with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to the active sites of these targets, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and other applications .

Biological Activity

Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thieno ring fused with a pyridine ring. Its molecular formula is C9H11N1O2SC_9H_{11}N_1O_2S with a molecular weight of approximately 201.26 g/mol. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical applications .

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been developed to yield this compound efficiently . The following table summarizes the major synthetic routes:

Synthesis Method Description
Cyclization ReactionInvolves the formation of the thieno-pyridine structure from simpler precursors.
EsterificationIntroduction of the ethyl group at the carboxylate position to enhance solubility.
Substitution ReactionsModifications to improve biological activity through structural derivatives.

This compound exhibits significant biological activities primarily through its interaction with various molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind effectively to active sites on these targets, inhibiting their activity or modulating their function through non-covalent interactions .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cancer cell growth across multiple cell lines. For instance:

  • In vitro studies demonstrated that derivatives of thieno[3,2-c]pyridine exhibited IC50 values ranging from 1.1 to 25 μM against various cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) .
  • The presence of specific substituents at the C-6 position has been linked to enhanced antiproliferative activity .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

  • Antiproliferative Effects : A study reported that compounds derived from this structure inhibited tubulin polymerization at micromolar concentrations. These findings suggest potential applications in cancer therapy by targeting microtubule dynamics .
  • Enzyme Inhibition : Research indicates that this compound may serve as a potent inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell survival .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:

Compound Name Structure Type Unique Features
Mthis compoundMethyl ester variantLower molecular weight; different solubility profile
Ethyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylateIsomer with altered ring structureDifferent biological activity; potential for unique applications
4-Hydroxythieno[3,2-c]pyridine-4-carboxylic acidHydroxy derivativeEnhanced solubility; potential for different reactivity

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9/h4,6,9,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJSDNQMOFPKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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